molecular formula C10H13N3O5S B10783435 (Z)-1-(5-nitrofuran-2-yl)-N-(2,2,6,6-tetradeuterio-3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanimine

(Z)-1-(5-nitrofuran-2-yl)-N-(2,2,6,6-tetradeuterio-3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanimine

Cat. No.: B10783435
M. Wt: 291.32 g/mol
InChI Key: ARFHIAQFJWUCFH-ABMIZFLJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nifurtimox-d4 involves the incorporation of deuterium atoms into the Nifurtimox molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:

    Nitration: Introduction of a nitro group into the aromatic ring.

    Reduction: Reduction of the nitro group to an amine.

    Deuteration: Replacement of hydrogen atoms with deuterium using deuterated reagents or solvents.

Industrial Production Methods: Industrial production of Nifurtimox-d4 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterium-labeled compound. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Types of Reactions: Nifurtimox-d4 undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or chemical reduction using reagents like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation can lead to the formation of various oxidized derivatives .

Scientific Research Applications

Nifurtimox-d4 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Nifurtimox-d4 can be compared with other similar compounds, such as:

    Nifurtimox: The non-deuterated form used for the treatment of Chagas disease.

    Benznidazole: Another antiprotozoal agent used for Chagas disease.

    Pentamidine: Used for the treatment of Trypanosomiasis and other parasitic infections.

Uniqueness: Nifurtimox-d4’s uniqueness lies in its deuterium labeling, which enhances its stability and allows for precise quantitative analysis in research applications. This makes it a valuable tool in analytical chemistry and pharmacokinetic studies .

Properties

Molecular Formula

C10H13N3O5S

Molecular Weight

291.32 g/mol

IUPAC Name

(Z)-1-(5-nitrofuran-2-yl)-N-(2,2,6,6-tetradeuterio-3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanimine

InChI

InChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6-/i5D2,7D2

InChI Key

ARFHIAQFJWUCFH-ABMIZFLJSA-N

Isomeric SMILES

[2H]C1(CN(C(C(S1(=O)=O)([2H])[2H])C)/N=C\C2=CC=C(O2)[N+](=O)[O-])[2H]

Canonical SMILES

CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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